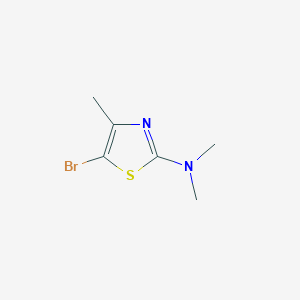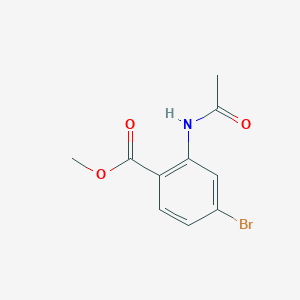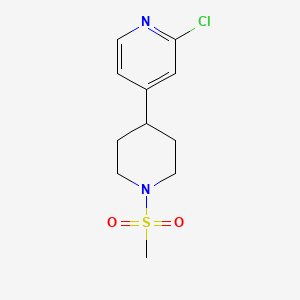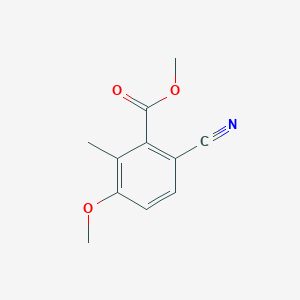
(5-Fluorotiofen-2-il)metanamina
Descripción general
Descripción
(5-Fluorothiophen-2-yl)methanamine: is an organic compound with the molecular formula C5H6FNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorine atom at the 5-position and an amine group attached to the methylene carbon at the 2-position
Aplicaciones Científicas De Investigación
Chemistry: (5-Fluorothiophen-2-yl)methanamine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and fluorinated analogs.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design, where the fluorine atom can influence the metabolic stability and bioavailability of pharmaceutical agents.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, (5-Fluorothiophen-2-yl)methanamine is used in the production of specialty chemicals, agrochemicals, and materials with unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorothiophen-2-yl)methanamine typically involves the following steps:
Formylation: The thiophene ring is then formylated at the 2-position using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Reduction: The formyl group is reduced to a methylene group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: Finally, the methylene group is converted to an amine group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of (5-Fluorothiophen-2-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Fluorothiophen-2-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol or sulfide using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Coupling: Carboxylic acids, isocyanates
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or thiol-substituted derivatives
Coupling: Amides, ureas
Mecanismo De Acción
The mechanism of action of (5-Fluorothiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target protein.
Comparación Con Compuestos Similares
- (5-Chlorothiophen-2-yl)methanamine
- (5-Bromothiophen-2-yl)methanamine
- (5-Methylthiophen-2-yl)methanamine
Comparison:
- (5-Fluorothiophen-2-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets.
- (5-Chlorothiophen-2-yl)methanamine and (5-Bromothiophen-2-yl)methanamine have similar structures but differ in their halogen substituents, affecting their chemical reactivity and biological activity.
- (5-Methylthiophen-2-yl)methanamine lacks a halogen substituent, resulting in different steric and electronic effects compared to the fluorinated analog.
Propiedades
IUPAC Name |
(5-fluorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXWEUSVFUFULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)





![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

